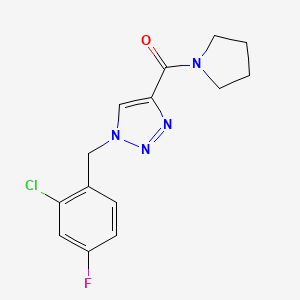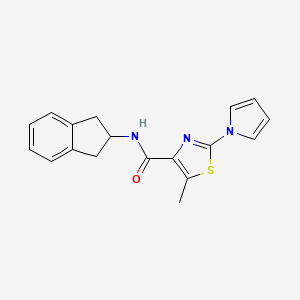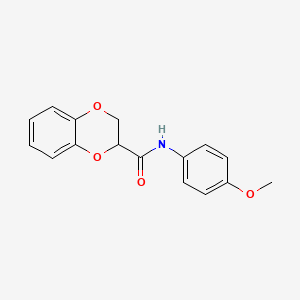
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer. Since then, CP-31398 has been found to have a range of other biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is complex and not fully understood. It has been found to interact with multiple cellular pathways, including the p53 pathway and the c-Myc pathway. One proposed mechanism of action is that this compound stabilizes the structure of mutant p53 proteins, allowing them to function properly. Additionally, this compound has been found to inhibit the activity of c-Myc, which is thought to contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on the p53 and c-Myc pathways, this compound has been found to inhibit the activity of the enzyme Hsp90, which is involved in protein folding and stabilization. This may contribute to its anti-cancer effects, as many cancer cells rely on Hsp90 for survival. Additionally, this compound has been found to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione for lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of this compound is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, there is interest in exploring the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases beyond cancer.
Synthesemethoden
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione can be synthesized using a multistep process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-chlorobenzaldehyde with 3-methoxyphenol in the presence of a base to form a benzoxazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form a chlorinated benzoxazole, which is subsequently reacted with 2-chlorophenylhydrazine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to restore the function of mutant p53 proteins, which are frequently found in various types of cancer. This has led to interest in this compound as a potential anti-cancer agent. Additionally, this compound has been found to have other effects on cellular pathways, such as inhibiting the activity of the oncogene c-Myc, which is frequently overexpressed in cancer.
Eigenschaften
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-10-5-4-6-11(9-10)24-15-14(19)16(21)20(17(15)22)13-8-3-2-7-12(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZSFWLDMNGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)

![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)

![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)